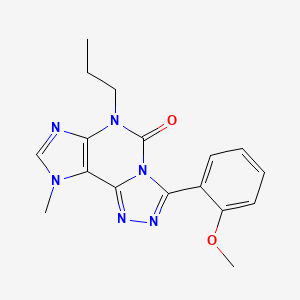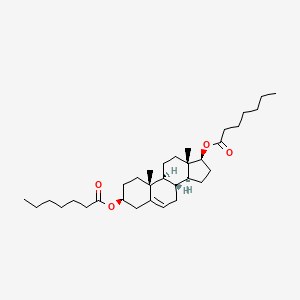
5-Androstene-3beta,17beta-diol dienanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier (UNII) 1JC7ZLW8JA is known as 5-androstene-3.beta.,17.beta.-diol dienanthate. This compound has the molecular formula C33H54O4 and a molecular weight of 514.7795 . It is a derivative of androstene, a type of steroid hormone.
Méthodes De Préparation
The synthesis of 5-androstene-3.beta.,17.beta.-diol dienanthate involves several steps, typically starting from androstene derivatives. The synthetic route often includes esterification reactions to attach the enanthate groups to the steroid backbone. The reaction conditions usually involve the use of acid catalysts and organic solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-androstene-3.beta.,17.beta.-diol dienanthate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Esterification: This reaction involves the formation of an ester bond between the steroid and enanthate groups. Acid catalysts and organic solvents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.
Applications De Recherche Scientifique
5-androstene-3.beta.,17.beta.-diol dienanthate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and other medical conditions.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-androstene-3.beta.,17.beta.-diol dienanthate involves its interaction with steroid hormone receptors in the body. It binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including the regulation of metabolism, immune response, and reproductive functions. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to steroid hormone activity.
Comparaison Avec Des Composés Similaires
5-androstene-3.beta.,17.beta.-diol dienanthate can be compared with other similar compounds, such as:
Testosterone enanthate: Another steroid hormone ester used in hormone replacement therapy.
Nandrolone decanoate: A synthetic anabolic steroid used for its muscle-building properties.
Methenolone enanthate: A synthetic anabolic steroid with a similar ester group.
The uniqueness of 5-androstene-3.beta.,17.beta.-diol dienanthate lies in its specific structure and the presence of the enanthate ester groups, which influence its pharmacokinetics and biological activity.
Propriétés
Numéro CAS |
162890-98-4 |
|---|---|
Formule moléculaire |
C33H54O4 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h15,25-29H,5-14,16-23H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
Clé InChI |
SUTXFYLWPFKAHU-HFETUNNBSA-N |
SMILES isomérique |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
SMILES canonique |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CCCCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



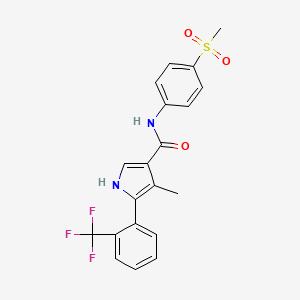

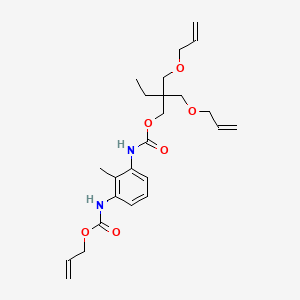
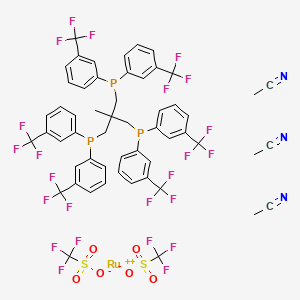
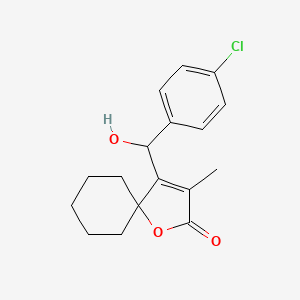

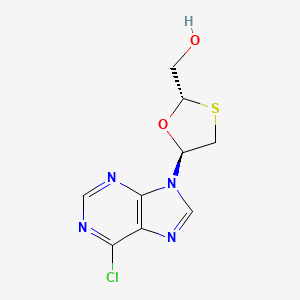
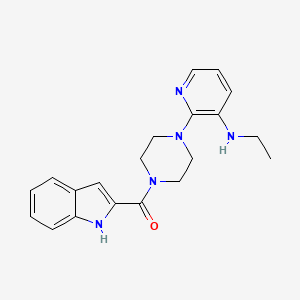


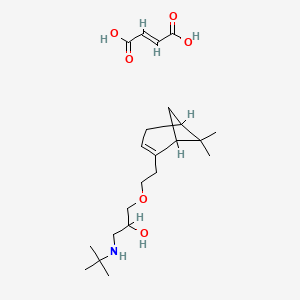
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
